COPD is a progressive lung disease that makes breathing difficult. Researchers have investigated vilanterol trifenatate's effectiveness, often in combination with other medications, to improve lung function and symptoms in COPD patients. Studies have shown positive results regarding:
Asthma is a chronic inflammatory disease of the airways. Similar to COPD research, studies have explored vilanterol trifenatate's efficacy, frequently in combination with inhaled corticosteroids, to manage asthma. Research suggests that vilanterol trifenatate may be helpful for:
Vilanterol is a novel, ultra-long-acting beta-2 adrenergic receptor agonist (ultra-LABA) []. This means it relaxes the muscles in the airways, allowing for easier breathing. Its extended duration of action makes it suitable for once-daily dosing []. It was developed by GlaxoSmithKline and combined with fluticasone furoate (an inhaled corticosteroid) to create Breo Ellipta, a medication approved for COPD treatment in 2013 [].
Specific details regarding the synthesis of Vilanterol trifenatate are likely proprietary information. However, the general approach for synthesizing LABAs often involves reacting a catechol core with a suitable side chain precursor [].
As Vilanterol is not typically used alone, information on its decomposition is also limited. However, most LABAs undergo metabolic breakdown in the body, with the inactive metabolites eventually eliminated through urine or feces [].
Data on the specific physical and chemical properties of Vilanterol trifenatate is not publicly available. However, as a pharmaceutical compound, it is likely to be a white or off-white powder with low water solubility and high stability for shelf life [].
Vilanterol acts by mimicking the effects of adrenaline on the β2 receptors in the airway smooth muscle. Binding to these receptors leads to relaxation of the muscles, which widens the airways and improves airflow in the lungs []. This mechanism helps to relieve symptoms of COPD and asthma, such as wheezing, shortness of breath, and chest tightness.